molecular formula C14H21NO2 B6602520 tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate CAS No. 1052168-09-8

tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate

Cat. No.: B6602520
CAS No.: 1052168-09-8
M. Wt: 235.32 g/mol
InChI Key: XYFSODSBEPYXPO-GFCCVEGCSA-N
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Description

tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate is a chiral amino acid ester featuring a tert-butyl carbamate (Boc) protecting group on the amino moiety and a 2-methylphenyl (o-tolyl) substituent on the β-carbon. This compound is a key intermediate in peptide synthesis and pharmaceutical development, where the Boc group ensures selective deprotection during multi-step reactions . Its stereochemistry (R-configuration at C2) is critical for applications in enantioselective catalysis and drug design.

Properties

IUPAC Name

tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-7-5-6-8-11(10)9-12(15)13(16)17-14(2,3)4/h5-8,12H,9,15H2,1-4H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFSODSBEPYXPO-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C[C@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methylbenzaldehyde and tert-butyl acetoacetate.

    Formation of Intermediate: The initial step involves the condensation of 2-methylbenzaldehyde with tert-butyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate.

    Amination: The intermediate is then subjected to reductive amination using an amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of esters or ethers.

Scientific Research Applications

Tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (2R)-2-amino-3-(2-methylphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the tert-butyl ester group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in the target protein. The 2-methylphenyl group can participate in π-π interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Fluorinated Analogs

  • tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate (CAS 167993-13-7): The 2-fluoro substituent introduces electron-withdrawing effects, enhancing metabolic stability compared to the methyl group in the target compound. Molecular weight: 281.33 g/mol (free base). Applications: Used in fluorinated drug candidates targeting CNS disorders .

Halogenated Derivatives

  • tert-butyl (S)-3-((2-bromophenyl)sulfonamido)-2-((tert-butoxycarbonyl)amino)propanoate (Compound 10a, ): A bromine atom and sulfonamide group increase molecular weight (MW ≈ 500 g/mol) and polarity, improving water solubility. Synthesized via sulfonylation with 2-bromophenylsulfonyl chloride, yielding 72% after purification .

tert-Butoxy-Substituted Analog

  • tert-butyl (2R)-2-amino-3-[4-(tert-butoxy)phenyl]propanoate hydrochloride (CAS 1998701-20-4): The 4-tert-butoxy group adds steric bulk and lipophilicity (MW 329.87 g/mol), influencing membrane permeability in prodrug designs .

Stereochemical and Functional Group Modifications

Stereoisomers

  • Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate hydrochloride (): S-configuration at C2 alters binding affinity in enzyme-active sites. MW: 271.79 g/mol; purity ≥95% after flash chromatography .

Hydroxyl-Containing Derivatives

  • tert-butyl (2R,3R)-3-amino-2-hydroxybutanoate (CAS 204587-91-7): A hydroxyl group at C2 and shorter carbon chain reduce lipophilicity (MW 187.23 g/mol), favoring solubility in polar solvents .

Sulfonamide and Peptide Conjugates

  • tert-butyl (S)-2-((tert-butoxycarbonyl)amino)-3-((4-fluorophenyl)sulfonamido)propanoate (Compound 8a, ): Sulfonamide linkage enhances hydrogen-bonding capacity, making it suitable for protease inhibition studies. Synthesized via Boc-protected intermediate with 88% yield .

Data Tables

Table 1. Key Physicochemical Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) Substituent Key Application Reference
This compound C₁₄H₂₁NO₂ 235.32 2-methylphenyl Peptide synthesis
tert-butyl (2S)-2-amino-3-(2-fluorophenyl)propanoate C₁₃H₁₈FNO₂ 263.29 2-fluorophenyl CNS drug candidates
tert-butyl (S)-3-((2-bromophenyl)sulfonamido)-2-Boc-amino propanoate C₁₈H₂₆BrN₂O₅S 485.38 2-bromo, sulfonamide Enzyme inhibition
Methyl (S)-2-amino-3-(4-(tert-butyl)phenyl)propanoate HCl C₁₄H₂₂ClNO₂ 271.79 4-tert-butylphenyl Prodrug development

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